Carbazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbazocine is an opioid analgesic belonging to the benzomorphan family. It has the chemical formula C22H28N2 and a molar mass of 320.480 g·mol−1 . Despite its potential, this compound was never marketed . This compound is known for its complex structure, which includes a cyclopropylmethyl group and a pentacyclic framework .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbazocine involves multiple steps, starting with the formation of the benzomorphan core. The key steps include:
Cyclization Reactions: The formation of the pentacyclic structure is achieved through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of the cyclopropylmethyl group and other functional groups is done through specific reactions under controlled conditions.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and yield optimization through advanced techniques like continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
Carbazocine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the benzomorphan core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various this compound derivatives with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Carbazocine and its derivatives have been studied for various scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of benzomorphan derivatives.
Biology: Investigated for its interactions with opioid receptors and potential analgesic effects.
Medicine: Explored for its potential use as an analgesic, although it was never marketed.
Industry: Potential applications in the synthesis of other complex organic compounds
Mechanism of Action
Carbazocine exerts its effects by interacting with opioid receptors in the central nervous system. It primarily targets the mu-opioid receptors , leading to analgesic effects. The binding of this compound to these receptors inhibits the release of neurotransmitters, reducing pain perception .
Comparison with Similar Compounds
Carbazocine is unique among benzomorphan derivatives due to its specific structural features. Similar compounds include:
Pentazocine: Another benzomorphan derivative with analgesic properties.
Cyclazocine: Known for its mixed agonist-antagonist effects on opioid receptors.
Phenazocine: A potent analgesic with a similar structure but different pharmacological profile.
This compound’s uniqueness lies in its specific functional groups and the resulting pharmacological effects, which distinguish it from other benzomorphan derivatives .
Properties
CAS No. |
15686-38-1 |
---|---|
Molecular Formula |
C22H28N2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(1S,12S)-20-(cyclopropylmethyl)-3,20-diazapentacyclo[10.5.3.01,13.02,10.04,9]icosa-2(10),4,6,8-tetraene |
InChI |
InChI=1S/C22H28N2/c1-2-7-19-16(5-1)17-13-20-18-6-3-4-10-22(18,21(17)23-19)11-12-24(20)14-15-8-9-15/h1-2,5,7,15,18,20,23H,3-4,6,8-14H2/t18?,20-,22-/m0/s1 |
InChI Key |
MMGJNINGVUMRFI-KAOUJKNGSA-N |
Isomeric SMILES |
C1CC[C@]23CCN([C@H](C2C1)CC4=C3NC5=CC=CC=C45)CC6CC6 |
Canonical SMILES |
C1CCC23CCN(C(C2C1)CC4=C3NC5=CC=CC=C45)CC6CC6 |
Synonyms |
Carbazocine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.